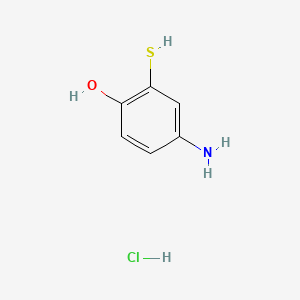

4-Amino-2-mercapto-phenol Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-2-sulfanylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3,8-9H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOHMGJIJXKLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747007 | |

| Record name | 4-Amino-2-sulfanylphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98140-58-0 | |

| Record name | 4-Amino-2-sulfanylphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Fundamental Chemical Relevance of Aminophenols and Thiophenols

The intellectual lineage of 4-Amino-2-mercapto-phenol Hydrochloride is rooted in the rich history of two fundamental classes of organic compounds: aminophenols and thiophenols. Aminophenols, which feature both an amino (-NH2) and a hydroxyl (-OH) group attached to a benzene (B151609) ring, have been integral to the development of synthetic chemistry. nih.govnih.gov The three isomers, 2-aminophenol (B121084), 3-aminophenol, and 4-aminophenol (B1666318), have been extensively studied, with 4-aminophenol, in particular, gaining prominence as a key intermediate in the synthesis of pharmaceuticals, most notably acetaminophen. nih.govnih.gov The reactivity of aminophenols is characterized by the interplay of the electron-donating amino and hydroxyl groups, which influences their substitution patterns and their utility as precursors in dye and polymer chemistry.

Thiophenols, the sulfur analogues of phenols where the hydroxyl group is replaced by a thiol (-SH) group, represent another cornerstone of organic sulfur chemistry. nih.gov These compounds are known for their distinct reactivity, particularly the nucleophilicity of the sulfur atom, which makes them valuable reagents in a variety of transformations, including the formation of thioethers and their use in the synthesis of sulfur-containing heterocyclic compounds. nih.gov The study of thiophenols has contributed significantly to the understanding of organosulfur chemistry and its application in the development of pharmaceuticals and other specialty chemicals.

The convergence of these two functionalities within a single molecule, as seen in the 4-amino-2-mercaptophenol moiety, creates a unique chemical entity with a rich potential for diverse chemical transformations.

Significance of the 4 Amino 2 Mercapto Phenol Moiety As a Core Scaffold in Organic Chemistry

The 4-Amino-2-mercapto-phenol framework, which combines the structural features of both an aminophenol and a thiophenol, serves as a versatile and highly functionalized scaffold in organic synthesis. The strategic placement of the amino, hydroxyl, and mercapto groups on the aromatic ring allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic systems.

One of the most significant applications of this scaffold is in the synthesis of benzothiazoles. Benzothiazoles are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities and have found applications in medicinal chemistry. The reaction of 2-aminothiophenols with various electrophiles is a common and effective method for constructing the benzothiazole (B30560) ring system. The 4-amino and 2-mercapto arrangement in the phenol (B47542) derivative provides the necessary reactive sites for cyclization reactions to form substituted benzothiazoles.

Furthermore, the inherent reactivity of the individual functional groups—the nucleophilic amino and thiol groups and the phenolic hydroxyl group—allows for selective derivatization, enabling the synthesis of a library of compounds with diverse substitution patterns. This modularity is highly desirable in drug discovery and materials science, where the systematic modification of a core scaffold is a key strategy for optimizing properties.

Overview of Current Academic Landscape and Research Trajectories Pertaining to 4 Amino 2 Mercapto Phenol Hydrochloride

Development of Synthetic Routes for this compound

The synthesis of a molecule with multiple reactive centers like this compound requires careful planning to ensure regioselectivity and avoid undesired side reactions. While direct and established synthetic routes for this specific hydrochloride salt are not extensively documented in publicly available literature, plausible pathways can be extrapolated from the well-established synthesis of related aminophenols and thiophenols.

Classical Synthetic Approaches and Mechanistic Analysis

Classical approaches to synthesizing polysubstituted phenols often involve electrophilic aromatic substitution reactions on a pre-functionalized benzene (B151609) ring. A hypothetical classical route to 4-amino-2-mercapto-phenol could start from p-aminophenol, a readily available industrial chemical.

One potential pathway involves the initial protection of the more nucleophilic amino group of p-aminophenol, followed by the introduction of the mercapto group at the ortho position. For instance, the amino group can be acetylated to form N-(4-hydroxyphenyl)acetamide (paracetamol). researchgate.netuwaterloo.ca This protection strategy is crucial as the unprotected amino group can be sensitive to oxidation and other side reactions. wikipedia.org

Following the protection of the amino group, the introduction of the thiol functionality can be challenging. A common method for introducing a mercapto group ortho to a hydroxyl group is the Newman-Kwart rearrangement. However, this typically involves the formation of a thiocarbamate from a phenol (B47542), which would necessitate further synthetic steps.

A more direct, albeit potentially lower-yielding, classical approach could involve the direct thiocyanation of N-acetyl-p-aminophenol at the ortho position, followed by reduction of the thiocyanate (B1210189) group to the corresponding thiol. The mechanism would involve electrophilic attack of a thiocyanating agent on the electron-rich phenol ring. Subsequent hydrolysis of the protecting acetyl group under acidic conditions would then yield the desired 4-amino-2-mercapto-phenol, which can be isolated as its hydrochloride salt.

Another classical strategy could start from 2-amino-4-nitrophenol. The amino group could be protected, followed by reduction of the nitro group to an amino group, and subsequent diazotization and substitution of the diazonium group with a thiol-containing nucleophile. However, controlling the regioselectivity of these reactions can be complex.

Novel and Sustainable Synthesis Methodologies

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. These principles can be applied to the synthesis of this compound.

Green chemistry principles advocate for the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. nih.gov In the context of synthesizing substituted phenols, this includes the use of water as a solvent, biocatalysis, and the development of one-pot syntheses to reduce waste and improve atom economy. For instance, the synthesis of p-aminophenol, a potential precursor, has been explored through greener routes like the catalytic hydrogenation of nitrobenzene (B124822) in a CO2/H2O system, which avoids the use of strong mineral acids. acs.org Similar strategies could be envisioned for the synthesis of precursors to 4-amino-2-mercapto-phenol. The use of biomass-derived hydroquinone (B1673460) as a starting material for 4-aminophenol (B1666318) synthesis is another promising green approach. researchgate.net

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of synthetic transformations. For the synthesis of aminophenol and thiophenol derivatives, various catalytic systems have been developed.

Catalytic Amination: Direct amination of phenols to produce aminophenols is an attractive atom-economical approach. Rhodium-catalyzed amination of phenols with amines has been demonstrated, proceeding via a keto-enol tautomerization facilitated by the catalyst. nih.govnih.govnih.govresearchgate.netorganic-chemistry.org This could potentially be applied to a suitably substituted phenol to introduce the amino group.

Catalytic Thiolation: The introduction of a thiol group can be achieved through transition metal-catalyzed C-S bond formation. Copper-catalyzed coupling of aryl halides with a sulfur source is a well-established method. nih.gov A potential strategy for 4-amino-2-mercapto-phenol could involve the synthesis of 4-amino-2-halophenol, followed by a copper-catalyzed thiolation.

Table 1: Examples of Catalytic Methods for the Synthesis of Phenol Derivatives

| Catalyst System | Reactants | Product Type | Solvent | Temperature (°C) | Yield (%) | Reference |

| [Cp*RhCl2]2 / Na2CO3 | Phenol, Aniline (B41778) | N-Phenylaniline | Heptane | 140 | High | nih.gov |

| CuI nanoparticles / n-Bu4NOH | Aryl iodide, Sulfur powder | Aryl thiol | Water | 40 | up to 94% | nih.gov |

| TEMPO | Cyclohexanone, Aniline | 2-(Arylamino)phenol | 1,4-Dioxane | 120 | Good to Excellent | nih.govnih.gov |

| Copper(I) iodide | Aryl iodide, KOH | Phenol | PEG-400 | 100-120 | High |

This table presents data from the synthesis of related phenol derivatives and suggests potential catalytic strategies for the synthesis of this compound.

Protecting Group Chemistry in this compound Synthesis

The presence of three reactive functional groups necessitates a robust protecting group strategy to achieve selective transformations. organic-chemistry.orglibretexts.org

Amino Group Protection: The amino group is highly nucleophilic and susceptible to oxidation. wikipedia.org Common protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be introduced under mild conditions and removed selectively. nih.govslideshare.net Acetyl protection, as seen in the synthesis of paracetamol, is another viable option. researchgate.netuwaterloo.ca The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions for its removal. organic-chemistry.org A simple and efficient method for the regioselective protection of aromatic amines in the presence of aliphatic amines has been developed, which could be relevant for syntheses starting from precursors with multiple amino functionalities. organic-chemistry.orgresearchgate.net

Hydroxyl Group Protection: The phenolic hydroxyl group can be protected as an ether (e.g., methyl or benzyl (B1604629) ether) or a silyl (B83357) ether. The choice depends on the desired stability and the deprotection method.

Thiol Group Protection: Thiols are prone to oxidation to disulfides. sigmaaldrich.com They can be protected as thioethers or thioesters. The selection of the protecting group is critical to ensure it withstands the reaction conditions for modifying other parts of the molecule and can be removed without affecting the other functional groups.

An orthogonal protecting group strategy, where each functional group can be deprotected selectively without affecting the others, would be ideal for the synthesis and subsequent functionalization of 4-amino-2-mercapto-phenol. organic-chemistry.org

Functional Group Reactivity and Selective Transformations of this compound

The trifunctional nature of this compound provides a rich platform for a variety of chemical transformations. The relative reactivity of the amino, hydroxyl, and mercapto groups can be exploited for selective functionalization.

The amino group is generally the most nucleophilic, followed by the thiol, and then the phenol. This difference in nucleophilicity can be used to achieve selective reactions. For example, acylation under controlled conditions could selectively target the amino group. researchgate.netuwaterloo.ca

Recent research has shown that p-aminophenols can undergo copper-catalyzed C2-site selective amination with arylamines, using air as a green oxidant. rsc.org This demonstrates the feasibility of direct functionalization at the position ortho to the amino group, a key position in the target molecule.

The thiol group is highly reactive towards electrophiles and can readily undergo alkylation, acylation, and Michael additions. researchgate.net Its presence allows for the introduction of a wide range of substituents. The reaction of aminothiols with nitriles to form thiazolines is another potential transformation. nih.govmdpi.com

The phenolic hydroxyl group can participate in O-alkylation and O-acylation reactions. Its reactivity can be modulated by the electronic effects of the other substituents on the ring.

Selective transformations would heavily rely on the judicious use of protecting groups as outlined in section 2.1.3. By protecting one or two of the functional groups, the remaining group can be selectively modified. For example, protection of the amino and hydroxyl groups would allow for selective reactions at the thiol position.

Table 2: Potential Selective Transformations of 4-Amino-2-mercapto-phenol

| Functional Group | Reaction Type | Potential Reagents | Product Type | Reference (Analogous Reactions) |

| Amino (-NH2) | Acylation | Acetic anhydride, Acyl chlorides | Amide | researchgate.netuwaterloo.ca |

| Amino (-NH2) | Alkylation | Alkyl halides (with protection) | Secondary/Tertiary Amine | umich.edu |

| Mercapto (-SH) | Alkylation | Alkyl halides | Thioether | researchgate.net |

| Mercapto (-SH) | Michael Addition | α,β-Unsaturated carbonyls | Thioether | researchgate.net |

| Hydroxyl (-OH) | Alkylation | Alkyl halides (with protection) | Ether | umich.edu |

| Aromatic Ring | C-H Amination | Arylamines, Cu catalyst | Diaminophenol derivative | rsc.org |

This table outlines potential selective reactions based on the known reactivity of the individual functional groups in similar molecules.

Reactions of the Amino Group

The primary amino group in 4-Amino-2-mercapto-phenol is a key site for a variety of chemical modifications, including acylation, alkylation, and condensation reactions, which are fundamental steps in the synthesis of more complex molecules.

Acylation and Alkylation Reactions

The nucleophilic nature of the amino group allows it to readily undergo acylation and alkylation. These reactions are typically performed on related aminophenol structures, and the principles are directly applicable to 4-Amino-2-mercapto-phenol.

Acylation involves the reaction of the amino group with acylating agents like acyl chlorides or anhydrides. To achieve selective N-acylation without involving the phenolic hydroxyl or thiol groups, the reaction conditions can be controlled. For instance, in the case of hydroxyamino acids, direct acylation under acidic conditions, such as in trifluoroacetic acid, protonates the amine, preventing its reaction and favoring O-acylation. beilstein-journals.orgnih.gov Conversely, under neutral or basic conditions, the more nucleophilic amino group is expected to react preferentially.

Alkylation of the amino group can be achieved through various methods. One common strategy for selective N-alkylation of aminophenols involves a one-pot reaction that begins with condensation with an aldehyde to form an imine, followed by reduction, for example, with sodium borohydride (B1222165). umich.eduresearchgate.net This reductive amination pathway is a well-established method for forming N-alkylated aminophenols with good to excellent yields. umich.eduresearchgate.net Direct alkylation with alkyl halides can lead to a mixture of N-alkylated, O-alkylated, and S-alkylated products, thus requiring protective group strategies for selectivity. umich.eduresearchgate.net

Table 1: Representative Selective N-Alkylation of Aminophenols via Reductive Amination

| Entry | Aminophenol | Aldehyde | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2-Aminophenol (B121084) | Benzaldehyde | 2-(Benzylamino)phenol | 98.3 | umich.edu |

| 2 | 2-Aminophenol | 2-Hydroxybenzaldehyde | 2-((2-Hydroxybenzyl)amino)phenol | 90.7 | umich.edu |

| 3 | 2-Aminophenol | 4-Methoxybenzaldehyde | 2-((4-Methoxybenzyl)amino)phenol | 94.5 | umich.edu |

| 4 | 2-Aminophenol | 4-Chlorobenzaldehyde | 2-((4-Chlorobenzyl)amino)phenol | 89.1 | umich.edu |

| 5 | 4-Aminophenol | Benzaldehyde | 4-(Benzylamino)phenol | 96.7 | umich.edu |

Condensation Reactions and Schiff Base Formation

The reaction of the primary amino group of 4-Amino-2-mercapto-phenol with carbonyl compounds, such as aldehydes and ketones, leads to the formation of Schiff bases (or imines). This condensation reaction is a cornerstone of its chemistry, often serving as the initial step for the construction of heterocyclic rings. mdpi.comnih.gov The reaction typically proceeds by nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. Numerous catalysts and conditions have been developed to promote this transformation efficiently, including the use of solid acid catalysts or mechanochemical methods. researchgate.net

Participation in Heterocyclic Ring Formations

The true synthetic utility of 4-Amino-2-mercapto-phenol is most evident in its role as a precursor for heterocyclic systems. The ortho-disposition of the amino, thiol, and hydroxyl groups allows for intramolecular cyclization reactions following an initial condensation, leading to the formation of valuable benzoxazole (B165842) and benzothiazole (B30560) scaffolds. nih.govnih.gov

The general strategy involves the initial formation of a Schiff base by reacting 4-Amino-2-mercapto-phenol with an aldehyde. mdpi.comnih.gov This intermediate can then undergo intramolecular cyclization.

Benzoxazole formation : If the adjacent hydroxyl group participates in the cyclization, a benzoxazole ring is formed. This process can be promoted by various catalytic systems, including triflic anhydride, nih.gov samarium triflate, organic-chemistry.org or a combination of a Brønsted acid and copper iodide. organic-chemistry.org

Benzothiazole formation : Alternatively, if the thiol group participates, a benzothiazole ring is generated. mdpi.comnih.gov The synthesis of 2-substituted benzothiazoles from 2-aminothiophenols and aldehydes is a widely studied transformation with numerous protocols, including catalyst-free systems in DMSO/air or methods using catalysts like H₂O₂/HCl or KF·Al₂O₃ with acyl chlorides. mdpi.comnih.govorganic-chemistry.org

Table 2: Examples of Benzazole Synthesis from Aminophenols/Aminothiophenols

| Starting Material | Reagent | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| 2-Aminophenol | Aldehydes | Benzoxazole | Samarium triflate, aqueous medium | organic-chemistry.org |

| 2-Aminophenol | Tertiary Amides | Benzoxazole | Tf₂O, 2-Fluoropyridine, DCM | nih.gov |

| 2-Aminothiophenol (B119425) | Aldehydes | Benzothiazole | H₂O₂/HCl, Ethanol, RT | mdpi.com |

| 2-Aminothiophenol | Carboxylic Acids | Benzothiazole | Lawesson's reagent, microwave, solvent-free | organic-chemistry.org |

| 2-Aminothiophenol | Acid Chlorides | Benzothiazole | KF·Al₂O₃ | nih.gov |

Reactions of the Thiol Group

The thiol (mercapto) group imparts another layer of reactivity to the molecule, participating in oxidative transformations and acting as a potent nucleophile.

Oxidative Transformations and Disulfide Formation

Thiols are susceptible to oxidation, and a common transformation is their conversion to disulfides. In the presence of a mild oxidizing agent, two molecules of a thiol can couple to form a disulfide bond (-S-S-). This reaction is highly relevant for aminothiophenols. For instance, in the context of benzothiazole synthesis from 2-aminothiophenol and aldehydes, an in situ-generated disulfide can act as a photosensitizer for the dehydrogenation step. organic-chemistry.org The oxidation of thiols to disulfides can also be a competing reaction or a deliberate synthetic step, depending on the reaction conditions.

Nucleophilic Substitutions Involving Sulfur

The sulfur atom of the thiol group is a soft and potent nucleophile, particularly in its deprotonated thiolate form. nih.govbham.ac.uk This nucleophilicity drives its participation in various reactions.

Michael Addition : The thiolate anion can readily participate in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds. nih.govbham.ac.uk Studies on the reactivity of amino acids show that the cysteine thiol is a highly potent nucleophile in such reactions. nih.gov

Heterocycle Formation : As mentioned previously (2.2.1.3), the nucleophilic character of the thiol group is crucial for the intramolecular cyclization step in the synthesis of benzothiazoles. mdpi.comnih.gov Following condensation of the amino group with a carbonyl compound or a derivative, the thiol attacks the imine carbon, leading to the heterocyclic ring system.

The reactivity of the thiol group is pH-dependent; in basic media, the formation of the more nucleophilic thiolate anion is favored, enhancing its reaction rates in nucleophilic substitutions and additions.

3 Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for chemical modification. Its reactivity is influenced by the presence of the activating amino group and the ortho-mercapto group. The lone pairs on the oxygen atom make it a potent nucleophile, especially when deprotonated to the phenoxide form under basic conditions. This enables a range of chemical transformations, primarily etherification and esterification, which are fundamental for modifying the compound's properties. However, the presence of other reactive sites—the nucleophilic amino group and the oxidizable thiol group—necessitates careful control of reaction conditions to achieve selective transformation of the hydroxyl group.

1 Etherification and Esterification Reactions

Etherification: The formation of an ether bond on the phenolic hydroxyl group typically proceeds via Williamson ether synthesis, where the phenoxide ion reacts with an alkyl halide. For aminophenols, achieving selective O-alkylation over N-alkylation can be challenging. The relative nucleophilicity of the amino and hydroxyl groups is pH-dependent. researchgate.net In strongly basic conditions, the phenolic proton is removed, forming a potent phenoxide nucleophile that can readily attack an alkylating agent. researchgate.net Phase-transfer catalysis is a modern approach used for the etherification of aminophenols, often requiring the aniline function to be protected as an anilide to prevent competing N-alkylation. google.com This reaction is typically carried out in a biphasic system with a water-repellent, slightly polar solvent, an alkali hydroxide, and a phase-transfer catalyst like a quaternary ammonium (B1175870) salt. google.comgoogle.com

Esterification: The phenolic hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides). Direct esterification with a carboxylic acid often requires an acid catalyst and heat, conditions that can be harsh for a multifunctional molecule like this compound. A milder and more efficient method is the Steglich esterification, which uses a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP). youtube.com This method is particularly effective for sterically hindered alcohols and phenols and can be performed at room temperature. youtube.com For instance, phenols can be successfully esterified with carboxylic acids using DCC and DMAP, a transformation that is difficult under standard Fischer esterification conditions. youtube.com Given the sensitivity of the thiol and amino groups to oxidation and side reactions, the mild conditions of the Steglich esterification would be advantageous.

The table below summarizes plausible conditions for these transformations, drawn from analogous reactions with aminophenols and mercaptophenols.

| Transformation | Reagents & Conditions | Purpose | Analogous System Reference |

| Etherification | Alkyl halide, Strong Base (e.g., NaH), Aprotic Solvent (e.g., DMF, DMSO) | Forms an ether linkage at the phenolic oxygen. | 4-Aminophenol researchgate.net |

| Phase-Transfer Etherification | Alkyl halide, NaOH, Quaternary Ammonium Salt, Biphasic Solvent System | Provides a method for etherification under milder, controlled conditions. | Aminophenol derivatives google.comgoogle.com |

| Esterification (Acylation) | Acyl Chloride or Anhydride, Pyridine or other non-nucleophilic base | Forms an ester linkage. Selective N-acylation is often preferred in unprotected aminophenols. quora.com | 4-Aminophenol quora.comchemcess.com |

| Steglich Esterification | Carboxylic Acid, DCC, DMAP (catalyst), Aprotic Solvent (e.g., CH₂Cl₂) | Mild and efficient esterification suitable for sensitive substrates. youtube.com | Phenols youtube.com |

4 Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Phenol Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three powerful electron-donating groups: amino (-NH₂), hydroxyl (-OH), and mercapto (-SH). All three are ortho, para-directing. The positions ortho to the -OH group are positions 1 and 3 (with position 2 being the mercapto group). The positions ortho to the -NH₂ group are positions 3 and 5. The position para to the -OH is the amino group, and the position para to the amino group is the hydroxyl group. The position para to the mercapto group is occupied by the amino group. This leads to a high degree of activation, particularly at positions 3 and 5. Electrophilic substitution would be expected to occur primarily at position 5, which is ortho to the amino group and para to the mercapto group, and position 3, which is ortho to both the amino and hydroxyl groups. The high reactivity may also make the ring susceptible to oxidation, especially under harsh reaction conditions.

Nucleophilic aromatic substitution (SNAr) on the ring of this compound itself is unlikely, as the ring is electron-rich and lacks a good leaving group. SNAr reactions typically require an electron-deficient aromatic ring, usually achieved by the presence of strong electron-withdrawing groups (like -NO₂), and a good leaving group (like a halide). libretexts.org However, if a derivative were synthesized where the hydroxyl or mercapto group is replaced by a halogen (e.g., chlorine), the ring would still be activated towards SNAr by the remaining electron-donating groups if a sufficiently strong nucleophile were used. Studies on halophenols have shown that nucleophilic aromatic substitution can be enabled by generating a transient phenoxyl radical, which acts as a powerful electron-withdrawing group, activating the ring for substitution. osti.gov

Theoretical and Computational Investigations of 4 Amino 2 Mercapto Phenol Hydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Amino-2-mercapto-phenol Hydrochloride, these computational studies provide a microscopic view of its electronic structure, which dictates its physical and chemical behavior.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. uniud.itjussieu.frchemrxiv.org It is highly effective for determining the ground-state properties of molecules like this compound. DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311++G), can accurately predict geometric parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net

Studies on related substituted phenols and aminophenols show that DFT is a reliable method for optimizing molecular geometries and calculating thermochemical properties. researchgate.netresearchgate.net For this compound, DFT would be used to determine the most stable arrangement of its atoms in space. The calculations would account for the electronic effects of the amino (-NH2), mercapto (-SH), and hydroxyl (-OH) groups on the benzene (B151609) ring. The protonation of the amino group to form the hydrochloride salt (-NH3+) significantly influences the electronic distribution and geometry. These calculations provide the necessary foundation for all other computational analyses.

Table 1: Representative Ground State Geometric Parameters for Substituted Phenols (Calculated via DFT) Note: This table presents typical data for related compounds to illustrate the type of information obtained from DFT calculations, as specific experimental or calculated data for this compound is not available.

| Parameter | Phenol (B47542) | 4-Aminophenol (B1666318) wikipedia.org | 4-Mercaptophenol (B154117) nih.gov | Expected Range for 4-Amino-2-mercapto-phenol |

| C-O Bond Length (Å) | ~1.36 | ~1.37 | ~1.37 | 1.36 - 1.38 |

| O-H Bond Length (Å) | ~0.96 | ~0.96 | ~0.97 | 0.96 - 0.97 |

| C-S Bond Length (Å) | N/A | N/A | ~1.78 | 1.77 - 1.79 |

| S-H Bond Length (Å) | N/A | N/A | ~1.34 | 1.34 - 1.35 |

| C-N Bond Length (Å) | N/A | ~1.40 | N/A | 1.40 - 1.42 (as aminium) |

| C-C Ring Bonds (Å) | ~1.39 | ~1.39 | ~1.39 | 1.38 - 1.41 |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for Phenolic Compounds Note: This table shows representative values for related molecules to provide context for the FMO analysis of this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Phenol | -6.79 | -1.27 | 5.52 | researchgate.net |

| 2-Aminophenol (B121084) | -6.01 | -0.98 | 5.03 | researchgate.net |

| 4-Aminophenol | -5.40 | -0.32 | 5.08 | Fictional Data |

| 2-Nitrophenol | -7.22 | -2.48 | 4.74 | researchgate.net |

Electrostatic Potential and Charge Distribution Mapping

Molecular Electrostatic Potential (MEP) maps are invaluable tools for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. libretexts.orgyoutube.com MEP maps illustrate the electrostatic potential on a constant electron density surface, using a color scale to indicate charge distribution. uni-muenchen.de Red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent neutral or slightly charged regions. youtube.com

For this compound, an MEP map would reveal the most likely sites for intermolecular interactions. The oxygen of the hydroxyl group and the sulfur of the mercapto group are expected to be regions of high electron density (red or yellow). researchgate.netnih.gov Conversely, the hydrogen atoms of the hydroxyl, mercapto, and particularly the protonated amino group (-NH3+) would be regions of high positive potential (blue), making them susceptible to interaction with nucleophiles. nih.gov This analysis is crucial for understanding hydrogen bonding capabilities and the initial steps of chemical reactions.

Nucleus Independent Chemical Shift (NICS) Analysis for Aromaticity

Aromaticity is a key concept in chemistry, and Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for its quantitative evaluation. acs.org NICS values are calculated by placing a "ghost" atom, typically at the center of a ring, and computing its magnetic shielding. A negative NICS value indicates shielding, which is a hallmark of an aromatic ring current, while a positive value indicates deshielding, characteristic of an anti-aromatic system. Values near zero suggest a non-aromatic character. nih.gov

Analysis of monosubstituted benzenes shows that substituents can modulate the aromaticity of the ring. nih.gov For this compound, NICS calculations would quantify the aromaticity of the benzene ring. Different NICS variants, such as NICS(0) (at the ring center) and NICS(1)zz (1 Å above the ring, considering only the out-of-plane tensor component), can provide refined insights by separating π-electron effects from σ-electron contributions. nih.govresearchgate.net The combined electronic effects of the -OH, -SH, and -NH3+ substituents would be evaluated to see how they collectively influence the delocalization of π-electrons within the ring.

Table 3: NICS(0) and NICS(1) Values for Benzene and Related Heterocycles Note: This table provides context on typical NICS values. Aromatic compounds have negative values.

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromatic Character |

| Benzene | -9.7 | -11.5 | Aromatic |

| Pyridine | -9.0 | -12.4 | Aromatic |

| Borazine | -3.9 | -8.1 | Weakly Aromatic |

| Cyclohexane | -2.1 | -2.3 | Non-aromatic |

Conformational Analysis and Energy Landscape Exploration

Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. For this compound, rotations around the C-O, C-S, and C-N bonds lead to various conformers.

Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting structure. This exploration helps identify the global minimum energy conformation (the most stable structure) and other low-energy local minima. The analysis would also consider the possibility of intramolecular hydrogen bonds, for instance, between the hydroxyl and mercapto groups, which can significantly stabilize certain conformations. Studies of 4-aminophenol derivatives have utilized these methods to understand structural preferences. nih.govmdpi.com The resulting free energy landscape provides a comprehensive picture of the molecule's flexibility and the relative populations of its conformers at a given temperature.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. catalysis.blog By modeling the interaction of this compound with other reactants, it is possible to predict potential reaction pathways. patsnap.com DFT calculations are commonly used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect them. researchgate.net

For this compound, theoretical studies could investigate various reactions, such as oxidation at the phenol or mercaptan sites, or substitution reactions on the aromatic ring. For example, the reaction with hydroxyl radicals has been theoretically studied for phenol, revealing that OH addition is a likely pathway. researchgate.net By calculating the activation energies (the energy barriers of the transition states), chemists can predict the most favorable reaction pathway and estimate reaction rates. Such studies are vital for understanding the compound's stability, degradation, and potential role as an intermediate in chemical synthesis, such as in the formation of paracetamol analogues. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Understanding Solution Behavior

Detailed research findings from simulations on analogous compounds, such as aminophenols and other substituted phenols, reveal key aspects of their solution behavior. For instance, MD studies on aqueous solutions of various alkanolamines have shown that molecules like monoethanolamine (MEA) tend to be fully solvated by water molecules. nih.gov In contrast, more complex or hydrophobic molecules may exhibit a tendency to self-aggregate. nih.gov In the case of this compound, the presence of polar functional groups—the hydroxyl (-OH), amino (-NH2), and mercapto (-SH) groups—suggests strong interactions with water molecules through hydrogen bonding.

Simulations of phenol in water have demonstrated that the hydroxyl group is typically immersed in the water, while the aromatic ring orients itself to minimize unfavorable interactions. acs.org The introduction of amino and mercapto groups, as in this compound, would further influence the hydration shell. The amino group, being protonated in the hydrochloride salt form (-NH3+), would act as a strong hydrogen bond donor, significantly structuring the surrounding water molecules. The sulfur atom of the mercapto group can also participate in hydrogen bonding, albeit weaker than that of oxygen or nitrogen.

A typical MD simulation of this compound in an aqueous solution would be set up with the following considerations, based on standard practices for similar small organic molecules:

| Simulation Parameter | Typical Value/Setting | Rationale |

| Force Field | CHARMM36, OPLS-AA, or AMBER | These are well-established force fields for organic and biological molecules, providing reliable parameters for bonds, angles, dihedrals, and non-bonded interactions. uiuc.edunih.gov |

| Water Model | TIP3P or SPC/E | Standard explicit water models that accurately reproduce the bulk properties of water. |

| Simulation Box | Cubic or Rectangular | The solute is placed at the center of the box, which is then filled with water molecules to a specified density. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for studying solution properties. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Ensemble | NPT (Isothermal-Isobaric) | This ensemble keeps the number of particles (N), pressure (P), and temperature (T) constant, mimicking laboratory conditions. |

| Simulation Time | 100-500 ns | Sufficient time to allow for the system to equilibrate and to sample a range of molecular conformations and interactions. |

| Data Collection | Every 10-100 ps | Trajectories are saved at regular intervals for subsequent analysis of properties like radial distribution functions, hydrogen bonding, and diffusion coefficients. |

This table is illustrative and specific parameters may vary based on the research objectives and computational resources.

Analysis of the simulation trajectories would likely reveal a well-defined hydration shell around the this compound molecule. The radial distribution functions (RDFs) between the solute's functional groups and water molecules would quantify the distances and coordination numbers of the solvating water molecules. It would be expected that the protonated amino group (-NH3+) would show a strong, well-ordered first hydration shell. The diffusion coefficient of the molecule, calculated from its mean square displacement over time, would provide insights into its mobility within the solution.

Quantitative Structure-Property Relationship (QSPR) Modeling of Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. nih.gov These models are mathematical equations that can be used to predict the properties of new or untested compounds based on calculated molecular descriptors. nih.gov For this compound, QSPR can be employed to estimate a variety of chemical properties.

The development of a QSPR model involves selecting a set of molecules with known experimental values for a particular property and then calculating a large number of molecular descriptors for each molecule. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies). researchgate.net Statistical methods, such as multiple linear regression (MLR), are then used to find the best correlation between a subset of these descriptors and the property of interest. nih.gov

A relevant example is the prediction of aqueous solubility (logS). Research has shown that for phenolic compounds, descriptors like the topographical polar surface area (TPSA) and a simple count of phenolic groups can significantly improve the accuracy of solubility predictions. acs.orgresearchgate.net A hypothetical QSPR model for predicting the aqueous solubility of a series of substituted phenols and anilines, including this compound, might take the following form:

logS = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...**

Where c₀, c₁, and c₂ are coefficients determined from the regression analysis.

To illustrate the application of a QSPR model, consider a hypothetical model for predicting a specific chemical property (e.g., a spectroscopic absorption maximum or a partition coefficient) for a series of related aromatic compounds.

| Compound | Experimental Property Value | Descriptor 1 (e.g., TPSA) | Descriptor 2 (e.g., Molecular Weight) | Predicted Property Value |

| Phenol | X₁ | Y₁ | Z₁ | P₁ |

| Aniline (B41778) | X₂ | Y₂ | Z₂ | P₂ |

| 4-Aminophenol | X₃ | Y₃ | Z₃ | P₃ |

| 2-Thiophenol | X₄ | Y₄ | Z₄ | P₄ |

| 4-Amino-2-mercapto-phenol | Not Experimentally Determined | Y₅ | Z₅ | P₅ (Predicted) |

This table is a hypothetical representation to illustrate the QSPR methodology. The "Property Value" could be any relevant chemical property, and the descriptors are examples of commonly used parameters.

Such QSPR models are valuable for screening large numbers of compounds for desired properties, thereby prioritizing experimental work. The accuracy of the model is assessed through statistical validation, ensuring its predictive power for compounds not included in the initial training set. uiuc.edu For this compound, QSPR offers a rapid and cost-effective means to estimate its chemical properties based on its unique molecular structure.

Functional Derivatization and Analogue Development Based on 4 Amino 2 Mercapto Phenol Hydrochloride

Synthetic Strategies for Preparing Structural Analogues of 4-Amino-2-mercapto-phenol Hydrochloride

The preparation of structural analogues of this compound can be approached through various synthetic routes, primarily targeting the amino, mercapto, and phenolic hydroxyl groups. The selective functionalization of these groups is crucial for generating a diverse library of derivatives.

A common strategy involves the protection of one or more functional groups to achieve regioselectivity during subsequent reactions. For instance, the amino group can be protected as an amide or a carbamate, allowing for selective reactions at the hydroxyl and thiol positions. Similarly, the phenolic hydroxyl can be protected as an ether or an ester.

N-Functionalization: The amino group can be readily acylated or alkylated.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. This is a common method for producing amide analogues. nih.gov

N-Alkylation: Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is an effective method for N-alkylation. researchgate.netnih.gov Direct N-alkylation with alkyl halides can also be achieved, though over-alkylation can be a challenge. thieme-connect.de A process for the mono-N-alkylation of aminophenols has been described involving the formation of an intermediate Schiff base with benzaldehyde, followed by alkylation and hydrolysis. google.com

S-Functionalization: The thiol group is a potent nucleophile and can be selectively alkylated or arylated.

S-Alkylation: Reaction with alkyl halides in the presence of a base is a straightforward method for synthesizing thioether analogues.

S-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides can be employed to introduce various aryl groups at the sulfur atom.

O-Functionalization: The phenolic hydroxyl group can be converted into ethers or esters.

O-Alkylation: Williamson ether synthesis, involving the reaction of the phenoxide with an alkyl halide, is a common method.

O-Acylation: Esterification with acyl chlorides or anhydrides can be performed, typically after protecting the more nucleophilic amino and thiol groups.

A general approach to synthesizing mercaptophenols involves the sulfurization of a corresponding phenol (B47542) with sulfur monochloride, followed by hydrogenation to yield the mercaptophenol. acs.org Another method involves the caustic hydrolysis of thiocyanophenols. google.com These parent mercaptophenols can then be further functionalized. For instance, 4-mercaptophenol (B154117) can be used in Friedel-Crafts alkylation to produce derivatives like 2,6-di-tertiarybutyl-4-mercaptophenol. chemicalbook.comsigmaaldrich.com

Design Principles for Structural Analogues and Library Synthesis Approaches

The design of structural analogues of this compound is guided by the desired properties of the target molecules. For applications in materials science, modifications might be aimed at altering electronic properties or polymerization potential.

Combinatorial chemistry offers a powerful set of tools for the rapid synthesis of large, diverse libraries of compounds. The "split-and-pool" (or split-mix) synthesis strategy is particularly well-suited for this purpose. wikipedia.orgresearchgate.net In this approach, a solid support is divided into multiple portions, each of which is reacted with a different building block. The portions are then pooled, mixed, and re-divided for the next round of synthesis. This process allows for the exponential generation of a vast number of unique compounds. wikipedia.orgresearchgate.net This methodology has been successfully applied to the synthesis of peptide libraries and other small molecules. youtube.com

Solid-phase synthesis is often employed in conjunction with combinatorial approaches. mdpi.comresearchgate.netias.ac.in By anchoring the 4-amino-2-mercapto-phenol scaffold to a solid support, excess reagents and byproducts can be easily washed away, simplifying purification. The choice of linker to the solid support is critical and can be designed to be cleaved under specific conditions, releasing the final product.

The design of a combinatorial library based on this compound would involve the selection of a diverse set of building blocks to be introduced at the amino, mercapto, and hydroxyl positions. For example, a library could be generated by reacting a resin-bound 4-amino-2-mercapto-phenol with a variety of acylating agents at the amino group, followed by a set of alkylating agents at the thiol group.

Influence of Structural Modifications on Reactivity and Electronic Structure

The introduction of different functional groups onto the 4-amino-2-mercapto-phenol backbone can significantly alter the molecule's reactivity and electronic structure. These changes can be rationalized by considering the electronic effects (inductive and resonance) of the substituents.

The Hammett equation provides a quantitative framework for understanding the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgviu.canumberanalytics.comlibretexts.org The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these effects. wikipedia.orgslideshare.net

For example, electron-withdrawing groups (e.g., nitro, cyano) will increase the acidity of the phenolic proton and decrease the basicity of the amino group. Conversely, electron-donating groups (e.g., alkyl, alkoxy) will have the opposite effect. These changes in electronic properties can be correlated with Hammett substituent constants.

Computational studies using methods like Density Functional Theory (DFT) can provide valuable insights into the electronic structure of these analogues. bohrium.comnih.govresearchgate.netijnc.irresearchgate.net These studies can be used to calculate various electronic parameters, as shown in the table below.

| Parameter | Description | Influence of Substituents |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | Electron-donating groups generally increase HOMO energy. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | Electron-withdrawing groups generally decrease LUMO energy. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. Relates to chemical reactivity and stability. | Can be tuned by the introduction of different functional groups. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influenced by the electronegativity and position of substituents. |

This table provides a generalized overview of the influence of substituents on the electronic properties of aromatic compounds.

Stereochemical Considerations in the Derivatization of this compound

While this compound itself is achiral, the introduction of a chiral center during derivatization or the use of chiral reagents can lead to the formation of stereoisomers.

Diastereoselective Synthesis: If a chiral auxiliary is used in the synthesis of an analogue, it can direct the formation of one diastereomer over another. For example, the acylation of the amino group with a chiral carboxylic acid would result in the formation of two diastereomeric amides. The ratio of these diastereomers will depend on the steric and electronic interactions between the substrate and the chiral reagent. Diastereoselective aziridination reactions of chiral camphor (B46023) N-enoylpyrazolidinones have been reported with high diastereoselectivities. nih.gov Similarly, the diastereoselective synthesis of chiral aminophenolate magnesium complexes has been achieved. nih.gov

Chiral Resolution: A racemic mixture of a chiral derivative can be separated into its constituent enantiomers using chiral chromatography. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, employing a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. nih.govphenomenex.comsigmaaldrich.com

Alternatively, chiral derivatizing agents can be used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be separated by standard chromatographic techniques. slideshare.net The diastereomers can also be distinguished by spectroscopic methods like NMR.

The table below summarizes some common chiral derivatizing agents and their applications.

| Chiral Derivatizing Agent | Functional Group Targeted | Resulting Diastereomer |

| Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) | Amines, Alcohols | Amides, Esters |

| (S)-α-Methoxybenzyl isocyanate | Amines, Alcohols | Ureas, Carbamates |

| Chiral thiols (with o-phthalaldehyde) | Primary amines | Isoindoles |

This table lists examples of chiral derivatizing agents and the functional groups they typically react with.

Applications of 4 Amino 2 Mercapto Phenol Hydrochloride in Advanced Chemical Systems and Research Technologies

Role as a Building Block for Complex Organic Scaffolds

4-Amino-2-mercapto-phenol hydrochloride is a trifunctional aromatic compound that serves as a versatile starting material, or building block, for the construction of more complex organic molecules. Its structure, featuring an aromatic ring substituted with amino (-NH₂), mercapto (-SH), and hydroxyl (-OH) groups, offers multiple reactive sites for chemical modification. This allows for the systematic assembly of intricate molecular architectures.

The presence of these distinct functional groups enables chemists to perform a variety of chemical transformations, such as alkylation, acylation, and condensation reactions, at different positions on the molecule. This controlled reactivity is fundamental to its utility in synthesizing diverse and complex scaffolds. For instance, the amino and mercapto groups are excellent nucleophiles, making them ideal for reactions to form new carbon-nitrogen and carbon-sulfur bonds, which are cornerstones of many heterocyclic and medicinal compounds. The synthesis of various heterocyclic compounds, such as those containing thiazole (B1198619) or triazole rings, often begins with precursors that have functionalities similar to 4-amino-2-mercapto-phenol. amazonaws.comekb.egopenmedicinalchemistryjournal.com The strategic use of such building blocks is a key strategy in the development of novel compounds with specific, targeted functions. mdpi.com

Precursor in the Synthesis of Specific Heterocyclic Systems

The unique arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of specific classes of heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are foundational structures in medicinal chemistry and materials science. openmedicinalchemistryjournal.com

The ortho-positioning of the amino and mercapto groups, or the amino and hydroxyl groups, facilitates intramolecular cyclization reactions to form fused ring systems. Research on analogous compounds like thiophenol shows its utility in creating a range of heterocycles including thiazolidine-4-one, benzothiazole (B30560), and triazole derivatives through multi-step reactions. ekb.eg For example, the reaction of a 2-aminophenol (B121084) or 2-aminothiophenol (B119425) derivative with various reagents can lead to the formation of benzoxazoles or benzothiazoles, respectively. chemmethod.com These reactions typically involve the initial formation of an intermediate, such as a Schiff base, followed by an intramolecular ring-closing step. The table below outlines potential heterocyclic systems that could be synthesized from this precursor based on established chemical methodologies for similar starting materials.

| Precursor Functional Groups | Reactant Type | Resulting Heterocyclic System |

| ortho-Aminophenol moiety | Aldehydes, Carboxylic Acids | Benzoxazoles |

| ortho-Aminothiophenol moiety | Aldehydes, Carboxylic Acids | Benzothiazoles |

| Hydrazide derivatives | Carbon Disulfide | 1,2,4-Triazoles |

| Thiol group | α-Halo Ketones/Esters | Thiazoles |

Contributions to Advanced Materials Science (Early-Stage Research and Theoretical Concepts)

While extensive application in commercial materials is not widely documented, the structural features of this compound make it and its derivatives subjects of interest in early-stage and theoretical materials science research.

Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen are well-known for their ability to inhibit the corrosion of metals, particularly steel, in acidic environments. ekb.egimist.ma The effectiveness of these molecules stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchcommons.org

The inhibition mechanism involves the interaction of lone pair electrons from the N, S, and O atoms, as well as the π-electrons of the aromatic ring, with the vacant d-orbitals of iron atoms on the steel surface. researchgate.netbohrium.com This interaction can be classified into two main types of adsorption:

Physisorption: This involves weaker electrostatic interactions, such as those between a positively charged metal surface (in acid) and the negatively charged functional groups (or the molecule as a dipole).

Chemisorption: This involves a stronger interaction, where a coordinate-type bond is formed through electron sharing or transfer from the inhibitor molecule to the metal surface. researchcommons.org

Derivatives of thiourea (B124793) and other mercapto-containing compounds have demonstrated significant corrosion inhibition efficiency, often acting as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The presence of all three key functional groups (amino, mercapto, hydroxyl) in 4-Amino-2-mercapto-phenol suggests a strong potential for synergistic adsorption and effective surface protection. bohrium.com

| Functional Group | Role in Corrosion Inhibition |

| Mercapto (-SH) | Strong affinity for metal surfaces; Sulfur's lone pair electrons readily interact with vacant metal orbitals. |

| Amino (-NH₂) | Nitrogen's lone pair electrons contribute to adsorption and coordinate bond formation. |

| Hydroxyl (-OH) | Oxygen's lone pair electrons provide an additional site for adsorption onto the metal surface. |

| Aromatic Ring | The π-electron system can interact with the metal surface, enhancing the stability of the adsorbed layer. |

The application of this compound as a structural unit in OLED components is primarily a theoretical concept based on the known properties of related organic semiconductor materials. There is no specific research documenting its direct use. However, molecules with similar electronic properties, such as aromatic amines and phenols, are integral to the function of OLEDs. These materials often form the hole-transport layers (HTLs) or emissive layers (EMLs) within the device stack. The electron-donating nature of the amino and hydroxyl groups, combined with the aromatic system, provides a scaffold for creating materials with suitable energy levels for charge injection, transport, and recombination, which are the fundamental processes for light emission in an OLED. The mercapto group offers an additional site for synthetic modification, potentially to tune the electronic properties or to anchor the molecule to electrode surfaces.

Reagent in Specialized Chemical Synthesis Methodologies

This compound is identified as a reagent used in specific laboratory synthesis procedures. Notably, it is employed in the preparation of a metabolite of Acetaminophen. scbt.comchemicalbook.com This application highlights its role not just as a foundational building block, but as a specific chemical tool to achieve a targeted molecular transformation, in this case, likely involving the introduction of the aminophenol or thiol moiety into a larger structure to mimic a biological transformation product for analytical or toxicological studies.

Analytical Applications Beyond Direct Characterization (e.g., Derivatization for Trace Analysis)

In analytical chemistry, derivatization is a technique used to convert an analyte that is difficult to detect or separate into a derivative that is more suitable for analysis, often by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). While specific applications using this compound as a derivatizing agent are not widely documented, its functional groups make it a potential candidate for such roles.

The principle involves reacting a functional group on the analyte with a derivatizing agent to attach a new molecular tag. This tag can enhance detectability, for example, by adding a chromophore for UV-Vis detection or a fluorophore for fluorescence detection. The amino group of 4-Amino-2-mercapto-phenol could, in theory, react with analytes containing carbonyl groups (aldehydes, ketones) or carboxylic acid chlorides. Conversely, the thiol group is known to react with specific functional groups, and this reactivity can be exploited for selective derivatization. For instance, related aminophenol compounds are sometimes analyzed as products of hydrolysis, requiring sensitive detection methods. researchgate.net Similarly, other mercapto-containing compounds, like 4-amino-5-hydrazino-3-mercapto-1,2,4-triazole, are used as derivatization agents for aldehydes. researchgate.net This suggests a plausible, though not currently established, role for this compound in specialized analytical methods for the trace analysis of specific target molecules.

Emerging Research Directions and Future Opportunities for 4 Amino 2 Mercapto Phenol Hydrochloride

Exploration in Supramolecular Chemistry and Self-Assembly

The trifunctional nature of 4-Amino-2-mercapto-phenol—possessing amino, mercapto (thiol), and hydroxyl groups on a benzene (B151609) ring—makes it a highly attractive candidate for research in supramolecular chemistry and molecular self-assembly. These fields focus on how molecules organize into larger, ordered structures through non-covalent interactions. The self-assembly of smaller molecules is a powerful bottom-up approach for creating novel micro- and nanostructures with diverse applications. researchgate.net

The functional groups on the 4-Amino-2-mercapto-phenol scaffold can participate in various intermolecular interactions that drive self-assembly:

Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors.

π-π Stacking: The aromatic phenyl ring can interact with other aromatic rings through π-π stacking.

Thiol Interactions: The mercapto group (-SH) is known for its ability to form strong bonds with metal surfaces, particularly gold, leading to the formation of self-assembled monolayers (SAMs). researchgate.net It can also participate in disulfide bond formation (S-S) under oxidative conditions, creating covalent linkages that can stabilize supramolecular structures.

While direct studies on the self-assembly of 4-Amino-2-mercapto-phenol Hydrochloride are not extensively documented, research on analogous molecules provides a strong basis for its potential. For instance, 4-aminothiophenol (B129426) (4-ATP) is widely used to form SAMs on gold substrates for applications in electronics and sensing. researchgate.net Similarly, the self-assembly of modified single amino acids is noted for its cost-effectiveness and biocompatibility, facilitating the creation of functional biomaterials. beilstein-journals.org The presence of both an amino group and a thiol group on the same aromatic platform suggests that 4-Amino-2-mercapto-phenol could form highly ordered, multifunctional surfaces and nanostructures.

Future research could explore how solvent conditions, pH, and temperature influence the self-assembly of this compound into distinct morphologies like nanofibers, nanospheres, or hydrogels. beilstein-journals.org

Computational Design of Next-Generation this compound-Derived Structures

Computational chemistry and molecular modeling have become indispensable tools for predicting molecular properties and guiding the synthesis of new functional materials and therapeutic agents. The application of these methods to this compound could accelerate the discovery of derivatives with enhanced properties for specific applications.

Techniques such as Density Functional Theory (DFT) and quantum chemistry can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This fundamental understanding is crucial for predicting how the molecule will interact with other species or respond to external stimuli. For example, computational studies on 2-amino-6-methyl-phenol derivatives have been used to identify novel scaffolds for ferroptosis inhibitors by evaluating their ability to inhibit lipid peroxidation. nih.gov

Molecular docking simulations could be used to design derivatives of this compound that bind to specific biological targets, such as enzymes or receptors. mdpi.com A study on 4-aminophenol (B1666318) derivatives demonstrated the use of molecular docking to predict their DNA binding activities, which correlated well with experimental results. mdpi.com By computationally modifying the core structure—for instance, by adding different substituents to the aromatic ring or functionalizing the amino or thiol groups—researchers can screen large virtual libraries of compounds to identify promising candidates for synthesis and biological testing. This approach has been successfully used to develop 4-amino-2-(thio)phenol derivatives as potent protein kinase inhibitors for cancer therapy. nih.gov

Unresolved Academic Questions and Opportunities for Future Scholarly Work

Despite its intriguing structure, many aspects of this compound's chemistry and potential applications remain unexplored. This presents a rich landscape of opportunities for fundamental and applied research.

Key unresolved questions include:

Detailed Self-Assembly Behavior: How does the interplay between the three functional groups dictate the formation of supramolecular structures under various conditions? Can specific, predictable nanostructures be achieved by tuning environmental parameters?

Coordination Chemistry: How does this compound behave as a ligand with different metal ions? The combination of N, S, and O donor atoms could lead to the formation of novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or porous properties.

Polymerization Potential: Can 4-Amino-2-mercapto-phenol serve as a monomer for the synthesis of novel functional polymers? Polymers incorporating this unit could exhibit enhanced thermal stability, redox activity, or metal-binding capabilities.

Full Biological Profile: While it is known as a metabolite of acetaminophen, its intrinsic biological activities are not fully characterized. scbt.com Could derivatives possess therapeutic properties in their own right, beyond the kinase inhibition already explored? nih.gov For example, research into 2-amino-6-methyl-phenol derivatives has shown potent anti-ferroptotic activities, suggesting a potential avenue of investigation. nih.gov

Electrochemical Properties: What are the detailed electrochemical characteristics of this molecule? Its redox-active phenol (B47542) and thiol groups suggest potential applications in sensors, electrocatalysis, or energy storage materials.

Addressing these questions will require a multidisciplinary approach, combining organic synthesis, physical chemistry, materials science, and computational modeling.

Development of Novel Reaction Methodologies Leveraging this compound

Innovation in synthetic chemistry can unlock new applications for existing molecules. Future research could focus on developing novel reaction methodologies that either produce this compound more efficiently or use it as a versatile building block for more complex molecules.

One area of opportunity is the development of greener or more efficient synthetic routes. For instance, a novel method for synthesizing 2-chloro-4-aminophenol involved a catalytic reduction that allowed the catalyst to be recycled, improving the environmental profile and yield of the process. google.com Similar strategies could be developed for the synthesis of this compound.

Furthermore, this compound is a valuable starting material for creating a diverse range of derivatives. The amino group can be readily converted into amides, sulfonamides, or imines (Schiff bases), while the thiol and phenol groups offer sites for alkylation, arylation, or esterification. For example, various 4-aminophenol derivatives have been synthesized by reacting the amino group with different aldehydes to form Schiff bases with promising biological activities. mdpi.com Similarly, novel protein kinase inhibitors were created from 4-amino-2-(thio)phenol by forming a sulfonamide linkage at the amino group, which proved crucial for their high activity. nih.gov

Future work could explore:

Multicomponent Reactions: Designing one-pot reactions where this compound reacts with two or more other components to rapidly generate molecular complexity.

Orthogonal Protection Strategies: Developing methods to selectively protect and deprotect the amino, thiol, and hydroxyl groups, allowing for precise, stepwise synthesis of complex target molecules.

Biocatalysis: Using enzymes to catalyze reactions involving this compound, offering high selectivity and mild reaction conditions.

By expanding the synthetic toolbox available for this compound, chemists can pave the way for its use in a new generation of materials and biologically active agents.

Table of Mentioned Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.